molecular formula C11H14FNO B13258269 N-(4-fluorophenyl)-2-methyloxolan-3-amine

N-(4-fluorophenyl)-2-methyloxolan-3-amine

Cat. No.: B13258269
M. Wt: 195.23 g/mol
InChI Key: BQNSTXYIUWCBHG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-methyloxolan-3-amine is an organic compound that features a fluorophenyl group attached to a methyloxolan-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-methyloxolan-3-amine typically involves the reaction of 4-fluoroaniline with 2-methyloxirane under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially with strong nucleophiles like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-methyloxolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • N-(4-bromophenyl)-2-methyloxolan-3-amine
  • N-(4-chlorophenyl)-2-methyloxolan-3-amine
  • N-(4-methylphenyl)-2-methyloxolan-3-amine

Comparison: N-(4-fluorophenyl)-2-methyloxolan-3-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its bromine, chlorine, and methyl analogs. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C11H14FNO/c1-8-11(6-7-14-8)13-10-4-2-9(12)3-5-10/h2-5,8,11,13H,6-7H2,1H3

InChI Key

BQNSTXYIUWCBHG-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC=C(C=C2)F

Origin of Product

United States

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